molecular formula C23H28N4O3 B303622 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Katalognummer B303622
Molekulargewicht: 408.5 g/mol
InChI-Schlüssel: ZBUWMDASKBKOJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as JNJ-40411813, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is a potential target for the treatment of type 2 diabetes and obesity. JNJ-40411813 has been developed as a potential drug candidate for the treatment of these diseases.

Wirkmechanismus

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile exerts its therapeutic effects by inhibiting PTP1B, a negative regulator of insulin signaling. By inhibiting PTP1B, 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile enhances insulin signaling and improves glucose uptake in muscle and adipose tissue. This leads to improved glucose homeostasis and reduced insulin resistance.
Biochemical and Physiological Effects
2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have several biochemical and physiological effects in animal models. In obese and diabetic mice, 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile improves glucose tolerance and insulin sensitivity. The compound also reduces body weight and adiposity in these animals. In addition, 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to improve lipid metabolism and reduce inflammation in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, the compound has some limitations for lab experiments. 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a small molecule inhibitor and may have off-target effects. In addition, the compound may have limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has shown promising results in preclinical studies and is currently being developed as a potential drug candidate for the treatment of type 2 diabetes and obesity. Future research directions for 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile include:
1. Further preclinical studies to evaluate the safety and efficacy of 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in animal models.
2. Clinical studies to evaluate the safety and efficacy of 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in humans.
3. Studies to investigate the mechanism of action of 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and its effects on insulin signaling and glucose homeostasis.
4. Studies to evaluate the potential of 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with other drugs for the treatment of type 2 diabetes and obesity.
5. Development of more potent and selective inhibitors of PTP1B for the treatment of these diseases.

Synthesemethoden

The synthesis of 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been described in the literature. The compound is prepared in several steps starting from commercially available starting materials. The synthesis involves the formation of a quinoline ring system and the introduction of a morpholine and a nitrile group. The final compound is obtained in good yield and purity.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied in vitro and in vivo for its potential therapeutic effects. In vitro studies have shown that 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a potent inhibitor of PTP1B with an IC50 value of 13 nM. The compound has also been shown to improve insulin sensitivity in cultured cells and in animal models of obesity and diabetes.

Eigenschaften

Produktname

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molekularformel

C23H28N4O3

Molekulargewicht

408.5 g/mol

IUPAC-Name

2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C23H28N4O3/c1-23(2)12-18-21(19(28)13-23)20(15-5-4-6-16(11-15)29-3)17(14-24)22(25)27(18)26-7-9-30-10-8-26/h4-6,11,20H,7-10,12-13,25H2,1-3H3

InChI-Schlüssel

ZBUWMDASKBKOJL-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=CC=C4)OC)C(=O)C1)C

Kanonische SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=CC=C4)OC)C(=O)C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.